Eritoran

TLR4 antagonism MD-2 binding LPS inhibition

Select Eritoran (E5564) for unambiguous extracellular LPS-TLR4 blockade at the MD-2 hydrophobic pocket (IC50 1.5 nM). Its unique MD-2 binding—structurally distinct from intracellular TAK-242 or antibody-based NI-0101—eliminates mechanistic variables and ensures reproducible pathway dissection. A 50.4–62.7 hr human half-life supports chronic-dosing metabolic, influenza, and preclinical sepsis protocols without frequent re-administration. Informed by a 1,961-patient Phase 3 dataset, Eritoran is the most clinically characterized TLR4 antagonist available, making it the definitive standard for translational pharmacology studies.

Molecular Formula C66H126N2O19P2
Molecular Weight 1313.7 g/mol
CAS No. 185955-34-4
Cat. No. B066583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEritoran
CAS185955-34-4
Synonyms3-O-decyl-2-deoxy-6-O-(2-deoxy-3-O-(3-methoxydecyl)-6-O-methyl-2-((1-oxo-11-octadecenyl)amino)-4-O-phosphonoglucopyranosyl)-2-((1,3-dioxotetradecyl)amino)-1-(dihydroxy phosphate)glucopyranose
eritoran
Molecular FormulaC66H126N2O19P2
Molecular Weight1313.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC
InChIInChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1
InChIKeyBPSMYQFMCXXNPC-MFCPCZTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eritoran (CAS 185955-34-4) TLR4 Antagonist Procurement Guide for Research and Preclinical Development


Eritoran (E5564) is a synthetic lipid A analog that functions as a Toll-like receptor 4 (TLR4) antagonist [1]. It competitively inhibits lipopolysaccharide (LPS) binding to the MD-2/TLR4 receptor complex by occupying the hydrophobic pocket of MD-2, thereby preventing TLR4 dimerization and downstream inflammatory signaling [2]. Developed by Eisai Co., Ltd., Eritoran was advanced to Phase 3 clinical trials for severe sepsis and has been evaluated in multiple preclinical models of infection, inflammation, and metabolic disease [3].

Why Eritoran Tetrasodium Cannot Be Substituted by Other TLR4 Antagonists in Experimental Protocols


TLR4 antagonists are not functionally interchangeable due to fundamental differences in their molecular targets and binding sites. Eritoran binds directly to the hydrophobic pocket of MD-2, an accessory protein of TLR4, to block LPS binding [1]. In contrast, TAK-242 (resatorvid) binds to the intracellular Cys747 residue of TLR4 to disrupt adaptor protein interactions [2], while NI-0101 is a monoclonal antibody that targets the extracellular domain of TLR4 itself [3]. These mechanistic divergences produce distinct pharmacological profiles: Eritoran demonstrates a half-life of 50.4–62.7 hours in humans [4], whereas TAK-242 requires intracellular penetration and has shown context-dependent efficacy that differs from Eritoran in metabolic models [5]. Substituting one TLR4 antagonist for another in a research protocol would introduce uncontrolled variables that compromise experimental reproducibility and data interpretation.

Eritoran Quantitative Differentiation Evidence Relative to TLR4 Antagonist Comparators


Eritoran Direct MD-2 Binding Mechanism Versus TAK-242 Intracellular TLR4 Binding

Eritoran exerts TLR4 antagonism by binding directly to the hydrophobic pocket of MD-2, the accessory protein required for LPS recognition, with a crystal structure confirmed at 2.7 Å resolution [1]. This extracellular binding site differs fundamentally from TAK-242 (resatorvid), which binds to the intracellular Cys747 residue of TLR4 and disrupts adaptor molecule (TIRAP/TRAM) recruitment [2]. The binding mode distinction has functional consequences in experimental models, where Eritoran and TAK-242 exhibit divergent efficacy in restoring insulin action during lipid infusion [3].

TLR4 antagonism MD-2 binding LPS inhibition innate immunity

Eritoran Extended Human Plasma Half-Life Versus Alternative TLR4 Antagonists

Eritoran exhibits a prolonged elimination half-life in humans of 50.4–62.7 hours following continuous intravenous infusion, with a slow plasma clearance of 0.679–0.930 mL/h/kg and a small volume of distribution of 45.6–49.8 mL/kg [1]. The extended half-life supports once-daily or every-12-hour dosing regimens while maintaining continuous pharmacodynamic blockade of LPS challenge [2]. This pharmacokinetic profile contrasts with the relatively short half-life and intracellular distribution characteristics of TAK-242, which has not been evaluated in comparable human Phase 3 clinical pharmacology studies.

pharmacokinetics half-life plasma clearance TLR4 antagonist

Eritoran Phase 3 Sepsis Mortality Outcome Versus Placebo

In the ACCESS Phase 3 randomized controlled trial involving 1,961 patients with severe sepsis across 197 intensive care units, Eritoran demonstrated no significant difference in 28-day all-cause mortality versus placebo [1]. Specifically, mortality was 28.1% (366/1304) in the Eritoran group compared with 26.9% (177/657) in the placebo group (P=0.59; hazard ratio 1.05; 95% CI 0.88–1.26). This definitive negative outcome contrasts with the preclinical promise of TLR4 antagonism and provides critical benchmarking data absent for many comparator compounds.

sepsis phase 3 clinical trial mortality TLR4 antagonist

Eritoran In Vitro Potency (IC50 1.5 nM) and MD-2 Binding Specificity

Eritoran inhibits LPS-induced TNF-α production in human serum with an IC50 of 1.5 nM (pIC50 8.82) [1]. Across human, mouse, and guinea pig primary cells, Eritoran suppresses LPS- or lipid A-induced TNF-α and other cytokines with IC50 values ranging from 0.5–20 nM [2]. Importantly, Eritoran itself displays no agonistic activity—TNF-α and IL-6 levels remain at or below basal values in vitro and in vivo [2]. This contrasts with certain lipid A analogs such as lipid IVa, which exhibit species-dependent agonistic versus antagonistic activity, whereas Eritoran acts consistently as an antagonist across mammalian species [3].

TLR4 antagonism IC50 TNF-α inhibition in vitro potency

Eritoran Versus Rhodobacter sphaeroides LPS in RSV F Protein-Induced TLR4 Signaling

Both Eritoran (E5564) and Rhodobacter sphaeroides LPS (RsLPS) function as lipid A analog antagonists that inhibit TLR4 signaling by binding to the MD-2 hydrophobic pocket [1]. In the context of respiratory syncytial virus (RSV) fusion (F) protein-induced TLR4 activation, both compounds blocked F protein-mediated TLR4 signaling, demonstrating that MD-2 binding is required for F protein-TLR4 pathway activation [1]. However, Eritoran is a fully synthetic, chemically defined tetrasodium salt with established GMP manufacturing and human PK characterization, whereas RsLPS is a natural bacterial product with inherent batch-to-batch variability and limited clinical-grade availability.

RSV fusion protein TLR4 signaling MD-2 interaction

Eritoran Efficacy in Lethal Influenza Mouse Model

Therapeutic administration of Eritoran in a lethal mouse influenza model (PR8 strain, ~7500 TCID50 intranasal) significantly reduced mortality and lung pathology, even when treatment was initiated as late as 6 days post-infection [1]. Eritoran treatment decreased viral titers, suppressed cytokine and oxidized phospholipid expression, and ameliorated clinical symptoms [1]. Notably, pretreatment of wild-type or TLR4-/- mice with Eritoran failed to confer protection, indicating that Eritoran blocks a virus-induced, non-TLR4 signal required for protection—revealing an unexpected mechanism that extends beyond canonical TLR4 antagonism [2].

influenza TLR4 antagonist preclinical efficacy acute lung injury

Evidence-Based Research Applications for Eritoran Tetrasodium Procurement


Mechanistic Studies of MD-2-Dependent TLR4 Signaling and Extracellular LPS Blockade

Eritoran is the preferred tool compound for experiments requiring extracellular blockade of LPS-TLR4 signaling at the MD-2 level. Its crystal structure-confirmed binding to the MD-2 hydrophobic pocket, combined with the absence of direct TLR4 interaction [1], enables precise interrogation of MD-2-dependent pathways. This distinguishes Eritoran from TAK-242, which targets the intracellular TLR4 domain and disrupts adaptor recruitment [2]. Studies involving Gram-negative bacterial LPS challenge, cytokine release assays, or TLR4 pathway dissection in human primary cells should prioritize Eritoran based on its defined extracellular mechanism and well-characterized IC50 of 1.5 nM in human serum [3].

Preclinical Influenza and Viral Pneumonia Models with Established Dosing Regimens

Eritoran has demonstrated therapeutic efficacy in lethal mouse influenza models when administered up to 6 days post-infection, reducing mortality, lung pathology, and viral titers [4]. The unexpected finding that protection occurs independently of TLR4 genotype [5] positions Eritoran as a unique tool for investigating virus-induced inflammatory signaling beyond canonical TLR4 pathways. Researchers conducting influenza, RSV, or other viral pneumonia studies should consider Eritoran based on this established preclinical efficacy dataset, which includes defined dosing protocols and outcome measures that can be directly replicated.

Metabolic Inflammation and Insulin Resistance Models Requiring Extended Half-Life TLR4 Antagonism

Eritoran's extended human plasma half-life of 50.4–62.7 hours [6] supports experimental protocols requiring sustained TLR4 blockade without frequent re-dosing. In comparative studies with TAK-242 in rat insulin resistance models, Eritoran demonstrated more robust improvement in peripheral insulin action during acute lipid infusion, whereas TAK-242 partially restored hepatic glucose production suppression [7]. For metabolic research involving chronic TLR4 inhibition—particularly in diet-induced obesity, NAFLD, or diabetes models—Eritoran's pharmacokinetic profile and established dosing in human metabolic studies [8] provide a validated framework for experimental design.

Gram-Negative Bacterial Endotoxemia and Sepsis Models with Known Clinical Translation Parameters

Eritoran is the most extensively clinically characterized TLR4 antagonist for sepsis, having completed a Phase 3 trial in 1,961 patients with severe sepsis [9]. Although the ACCESS trial failed to demonstrate mortality benefit versus placebo (28.1% vs. 26.9%, P=0.59) [9], this definitive human outcome data provides critical benchmarking for preclinical sepsis research. Investigators studying Gram-negative bacterial endotoxemia, LPS-induced shock, or sepsis models can reference Eritoran's comprehensive clinical pharmacology dataset—including safety, PK/PD, and mortality outcomes—to contextualize preclinical findings and assess translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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